molecular formula C18H24N2O2 B486102 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol CAS No. 890592-84-4

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol

Cat. No.: B486102
CAS No.: 890592-84-4
M. Wt: 300.4g/mol
InChI Key: OYIKJYAVINJMNP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a unique structure combining an indene moiety with a pyrazole ring, which could impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure can be formed through reduction and subsequent functionalization.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the indene and pyrazole moieties through a suitable linker, such as a propanol chain, using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Drug Development: The compound could be investigated for its potential as a pharmacophore in drug design, targeting specific biological pathways.

    Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for treating various diseases.

    Diagnostic Tools: Utilized in the design of diagnostic agents for imaging or detecting specific biomarkers.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.

    Polymer Science: Used in the production of polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include:

    Signal Transduction: Modulating signaling pathways by interacting with receptors or kinases.

    Enzyme Inhibition: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Gene Expression: Affecting gene expression by interacting with transcription factors or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol: Lacks the trimethyl substitution on the pyrazole ring.

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4-dimethyl-1H-pyrazol-1-yl)-2-propanol: Has fewer methyl groups on the pyrazole ring.

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol: Different methyl substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of three methyl groups on the pyrazole ring could influence its steric and electronic characteristics, potentially enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-13(2)19-20(14(12)3)10-17(21)11-22-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,21H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIKJYAVINJMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(COC2=CC3=C(CCC3)C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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